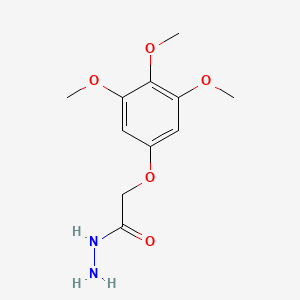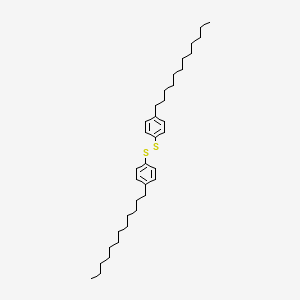
Bis(dodecylphenyl) disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dodecylphenyl) disulphide is an organic compound that belongs to the class of disulphides. It is characterized by the presence of two dodecylphenyl groups connected by a disulphide bond. This compound is typically a yellow to brown liquid with a pungent odor and is insoluble in water but soluble in most organic solvents . It is primarily used as a vulcanization accelerator in rubber processing, enhancing the speed and efficiency of the vulcanization process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylphenyl) disulphide typically involves the reaction of diphenyl disulphide with dodecylbenzene. The reaction is carried out in an organic solvent under controlled temperature and stirring conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(dodecylphenyl) disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Bis(dodecylphenyl) disulphide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(dodecylphenyl) disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins. This compound can interact with thiol groups in proteins, leading to the formation of disulphide bonds and influencing protein structure and function .
Comparaison Avec Des Composés Similaires
- Diphenyl disulphide
- Dodecyl disulphide
- Bis(4-hydroxyphenyl) disulphide
Comparison: Bis(dodecylphenyl) disulphide is unique due to the presence of both dodecyl and phenyl groups, which confer specific solubility and reactivity properties. Compared to diphenyl disulphide, it has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring non-polar solvents. Compared to dodecyl disulphide, the phenyl groups provide additional sites for electrophilic substitution reactions, enhancing its versatility in organic synthesis .
Propriétés
Numéro CAS |
28986-55-2 |
|---|---|
Formule moléculaire |
C36H58S2 |
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
1-dodecyl-4-[(4-dodecylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C36H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 |
Clé InChI |
KCGGRYDQTBJVSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)SSC2=CC=C(C=C2)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


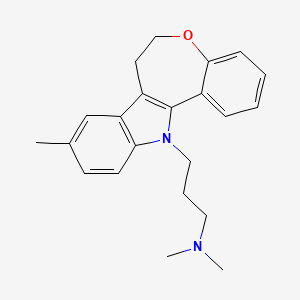

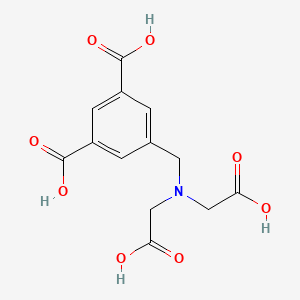
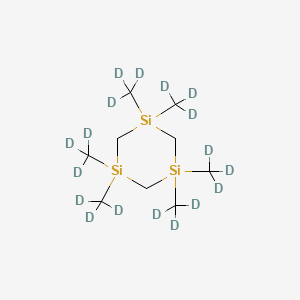
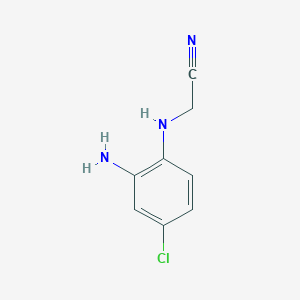
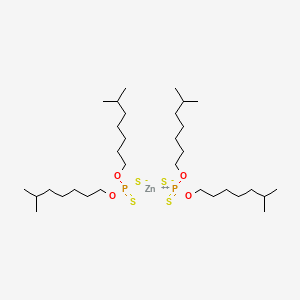
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
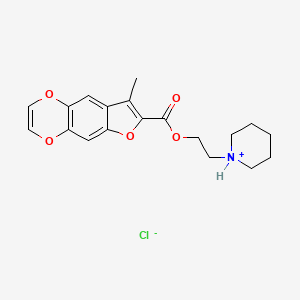
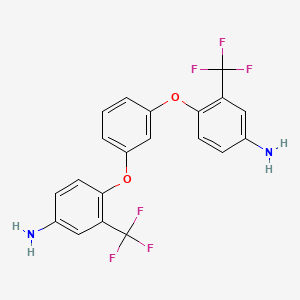

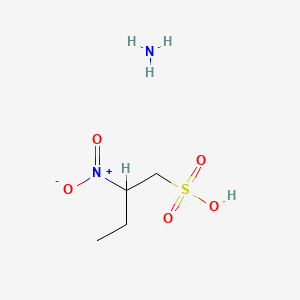
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
